(Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline
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Overview
Description
(Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline: is a synthetic organic compound that features a thiazole ring, a morpholine moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline likely involves multiple steps, including the formation of the thiazole ring, the introduction of the morpholine group, and the attachment of the thiophene moiety. Typical synthetic routes might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Morpholine Group: This step might involve nucleophilic substitution reactions where a morpholine derivative is introduced.
Attachment of the Thiophene Group: This could be done via cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods: Industrial production would scale up these laboratory methods, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the thiazole ring or the morpholine moiety, potentially altering the compound’s biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
Medicine: Given its structural features, the compound might be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs.
Morpholine Derivatives: Compounds such as morphine and its analogs.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives.
Uniqueness: The combination of these three moieties in a single molecule is unique and could confer distinct biological activities not seen in simpler analogs. This uniqueness might make the compound a valuable lead in drug discovery.
Feel free to adapt this framework with specific details as you gather more information about the compound
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3-morpholin-4-ylpropyl)-4-thiophen-2-yl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS2/c1-17-6-7-19(18(2)15-17)23-22-25(9-4-8-24-10-12-26-13-11-24)20(16-28-22)21-5-3-14-27-21/h3,5-7,14-16H,4,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHWHYOHECWVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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